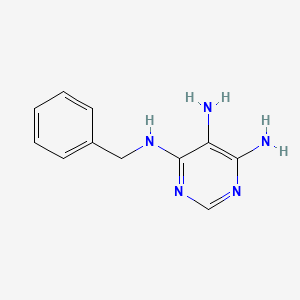

![molecular formula C16H21N3O2 B5514974 2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5514974.png)

2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1H-pyrazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, 3,5-diphenyl-1H-pyrazole derivatives have been synthesized starting from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole and 4-acetoxy-1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole, demonstrating a method that could potentially be applied to synthesize the compound (Bruno et al., 1991).

Molecular Structure Analysis

The molecular structure of 1H-pyrazole derivatives is characterized by the presence of the pyrazole ring, a five-membered ring consisting of two nitrogen atoms and three carbon atoms. Studies often use X-ray crystallography for unambiguous structure determination, as demonstrated by Kumarasinghe et al. (2009) in their work on related pyrazole derivatives, underscoring the importance of such techniques in confirming the molecular geometry of complex organic molecules (Kumarasinghe et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Bioactivity Evaluation

A variety of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been synthesized to explore their antimicrobial and anti-inflammatory activities. These compounds were prepared through a multi-component cyclo-condensation reaction, highlighting the versatility of the core chemical structure in generating potentially therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Palladium Complexes

Research on complexes of palladium(II) chloride with 3-(pyrazol-1-yl)propanamide and related ligands has contributed to understanding the coordination chemistry of these compounds. This study provides insights into the structural aspects that influence the formation of supramolecular hydrogen-bonded chains and cyclic dimers, which could have implications for the development of new materials or catalysts (Palombo et al., 2019).

Antidepressant Activity

A novel series of compounds, phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, have shown potential antidepressant activities. These compounds were synthesized and evaluated for their effect on immobility time in force swimming and tail suspension tests, suggesting the potential for these derivatives in developing new antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Antitumor and Anti-inflammatory Agents

Research into the synthesis and biological evaluation of 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors has led to the identification of potent and selective inhibitors, such as celecoxib. This work underscores the therapeutic potential of derivatives in the treatment of conditions like rheumatoid arthritis and osteoarthritis, based on extensive structure-activity relationship studies (Penning et al., 1997).

Cytotoxic and Carbonic Anhydrase Inhibitory Effects

Derivatives of the core structure have been synthesized and evaluated for their cytotoxic and carbonic anhydrase inhibitory effects, contributing to the development of novel anticancer agents. This research emphasizes the chemical versatility and biomedical relevance of compounds based on the 2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide structure (Gul et al., 2016).

Propiedades

IUPAC Name |

2-[4-[3-(2-methylpropoxy)phenyl]pyrazol-1-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-11(2)10-21-15-6-4-5-13(7-15)14-8-18-19(9-14)12(3)16(17)20/h4-9,11-12H,10H2,1-3H3,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXIWEDNSADVJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C2=CN(N=C2)C(C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)

![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)

![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514915.png)

![2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5514921.png)

![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)

![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)

![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)

![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5514955.png)

![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)

![1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5514986.png)

![[(3aS*,9bS*)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5514988.png)